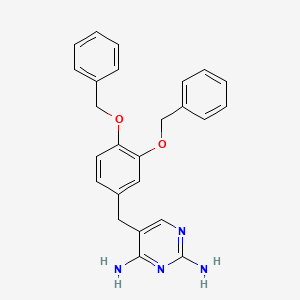
5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine is a complex organic compound with a pyrimidine core This compound is characterized by the presence of two benzyloxy groups attached to a benzyl moiety, which is further connected to the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of substituted benzyl halides with pyrimidine-2,4-diamine under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors to ensure consistent reaction conditions and improve efficiency. Additionally, the use of catalysts and optimized reaction parameters can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups would yield benzaldehyde derivatives, while reduction of nitro groups would yield amines.
Wissenschaftliche Forschungsanwendungen
5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to hydrophobic pockets in proteins, while the pyrimidine core can interact with nucleophilic sites. This compound may inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3,5-Bis(dimethylamino)-4-methoxybenzyl)pyrimidine-2,4-diamine: Similar structure with different substituents on the benzyl group.
5-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine: Contains methoxy groups instead of benzyloxy groups.
Uniqueness
5-(3,4-Bis(benzyloxy)benzyl)pyrimidine-2,4-diamine is unique due to the presence of two benzyloxy groups, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also impart unique electronic properties, making it valuable in material science applications .
Eigenschaften
CAS-Nummer |
206274-52-4 |
|---|---|
Molekularformel |
C25H24N4O2 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
5-[[3,4-bis(phenylmethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C25H24N4O2/c26-24-21(15-28-25(27)29-24)13-20-11-12-22(30-16-18-7-3-1-4-8-18)23(14-20)31-17-19-9-5-2-6-10-19/h1-12,14-15H,13,16-17H2,(H4,26,27,28,29) |
InChI-Schlüssel |
KYJSISOHUNITEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


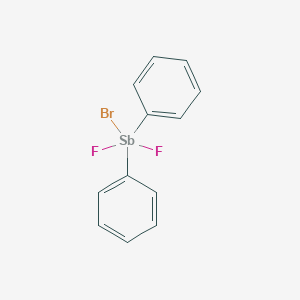
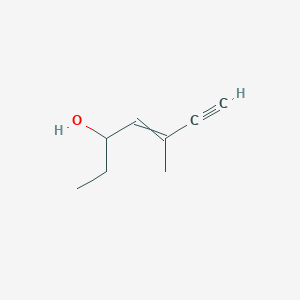
![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)


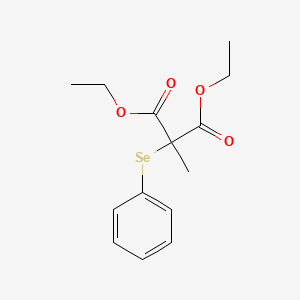

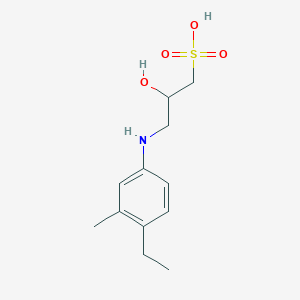
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
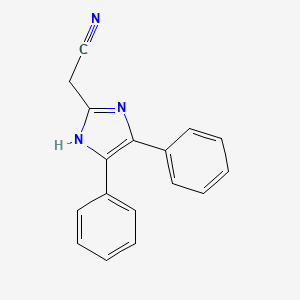
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
